molecular formula C14H15FNO3P B15154131 N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline

N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline

Cat. No.: B15154131
M. Wt: 295.25 g/mol
InChI Key: SPDNPLMSUXQUIN-UHFFFAOYSA-N
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Description

N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline is an organic compound that features a fluorophenyl group, a methoxyphenyl group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline typically involves the reaction of 4-fluoroaniline with a phosphorylating agent, followed by the introduction of a methoxy group. Common reagents used in this synthesis include phosphoryl chloride and methanol. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, while the fluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl N-(4-methoxyphenyl)-P-methylphosphonamidate
  • N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide
  • Fluorinated Quinolines

Uniqueness

N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15FNO3P

Molecular Weight

295.25 g/mol

IUPAC Name

N-[(4-fluorophenoxy)-methylphosphoryl]-4-methoxyaniline

InChI

InChI=1S/C14H15FNO3P/c1-18-13-9-5-12(6-10-13)16-20(2,17)19-14-7-3-11(15)4-8-14/h3-10H,1-2H3,(H,16,17)

InChI Key

SPDNPLMSUXQUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)F

Origin of Product

United States

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